molecular formula C4H9ClN2O2 B2549323 4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride CAS No. 1803589-70-9

4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride

Cat. No. B2549323
CAS RN: 1803589-70-9
M. Wt: 152.58
InChI Key: GGNOJCXCVIDNPK-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride is a chemical compound that belongs to the class of oxazolidinones, which are heterocyclic compounds containing an oxazolidine ring. This class of compounds is known for its utility in various chemical reactions and as intermediates in the synthesis of pharmaceuticals and other bioactive molecules .

Synthesis Analysis

The synthesis of oxazolidinone derivatives can be achieved through various methods. For instance, substituted 3-amino-oxazolidin-2,4-diones, which are closely related to 4-(aminomethyl)-1,3-oxazolidin-2-one, have been prepared by reacting cyanohydrins or alpha-hydroxyesters with 1,1'-carbonyldiimidazole and 1,1-disubstituted hydrazines, followed by acidic hydrolysis . Another approach involves the treatment of 3-ethoxy-6-(N-methyl-N-tert-butoxycarbonyl)amino-2,4-hexadienoates with concentrated sulfuric acid to obtain N-methyl-2-oxazolidinones . Additionally, the intramolecular cyclization of glycidyl carbamate derivatives catalyzed by bicyclic guanidine has been used to synthesize 4-hydroxymethyl 2-oxazolidinones .

Molecular Structure Analysis

The molecular structure of oxazolidinones is characterized by a five-membered ring containing nitrogen and oxygen atoms. This structure is versatile and can be modified to introduce various functional groups, which can significantly alter the compound's reactivity and physical properties . The crystal structures of related oxazolidinecarbohydrazides have shown a variety of weak interactions, including hydrogen bonds and π-π stacking interactions, which can influence the compound's stability and reactivity .

Chemical Reactions Analysis

Oxazolidinones participate in a range of chemical reactions. For example, the aminomethylation of 4,4-bis(chloromethyl)oxazolidin-2-one leads to the formation of hexahydroimidazo[1,5-c]oxazol-6-ium chlorides . The reaction of 5-methylene-1,3-dioxolan-2-ones with amines results in the formation of 4-hydroxy-2-oxazolidinones . These reactions demonstrate the reactivity of the oxazolidinone ring and its potential for further chemical transformations.

Physical and Chemical Properties Analysis

Oxazolidinones are known for their use as protective groups for 1,2-amino alcohols and as chiral auxiliaries due to their unique physical and chemical properties . The presence of the oxazolidinone ring imparts certain steric and electronic characteristics that can be exploited in stereoselective synthesis, as seen in the synthesis of nonproteinogenic amino acids . The physical properties, such as solubility and melting point, can vary depending on the substituents attached to the oxazolidinone ring.

Scientific Research Applications

Synthesis and Chemistry

4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride is a compound within the broader class of 1,3-oxazolidin-2-ones, which are recognized for their utility in synthetic organic chemistry and medicinal chemistry. The oxazolidin-2-one nucleus serves as a cyclic carbamate skeleton, rare in natural products but popular in synthetic organic chemistry for its use as chiral auxiliaries in asymmetric synthesis and as protective groups for the 1,2-aminoalcohol system. This versatility is highlighted by the development of Linezolid, an antibacterial drug, which has increased scientific interest in this class of compounds (Zappia et al., 2007).

Pharmaceutical Applications

The compound's framework has found application in the development of antibacterial agents. Oxazolidinones, by their mechanism, offer a unique approach to bacterial protein synthesis inhibition, showcasing their potential in treating multidrug-resistant gram-positive bacterial infections. This class of compounds is not cross-resistant with other antibiotic mechanisms, making it a valuable addition to the antimicrobial arsenal (Zurenko et al., 1996).

Chemical Synthesis

In the realm of chemical synthesis, the 1,3-oxazolidin-2-one structure of 4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride has facilitated the development of various synthetic methodologies. For example, it has been utilized in the preparation of enantiomerically pure C- and N-protected α-alkyl prolines, illustrating its role as a versatile synthon in the synthesis of complex amino acid derivatives and peptidomimetics (Harry Wang, 1999).

Biological Applications

Oxazolidin-2-ones, including derivatives like 4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride, are instrumental in the design of beta-pseudopeptide foldamers. These molecules, capable of folding into regular helical structures in competitive solvents like water, are promising for biological applications due to their potential to mimic protein structures and functions in aqueous environments, critical for interacting with biological systems (Luppi et al., 2004).

Safety And Hazards

Safety and hazards information includes the compound’s toxicity, flammability, and environmental impact. This information is typically found in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

Future directions could involve potential applications of the compound, ongoing research into its properties, and areas where further study is needed .

properties

IUPAC Name

4-(aminomethyl)-1,3-oxazolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2.ClH/c5-1-3-2-8-4(7)6-3;/h3H,1-2,5H2,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNOJCXCVIDNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride

CAS RN

1803589-70-9
Record name 4-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride
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